Cas no 878412-32-9 (1,6,7-trimethyl-3-2-(morpholin-4-yl)ethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

1,6,7-trimethyl-3-2-(morpholin-4-yl)ethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,6,7-trimethyl-3-[2-(4-morpholinyl)ethyl]-8-propyl- (9CI)
- 1,6,7-trimethyl-3-2-(morpholin-4-yl)ethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
-
- Inchi: 1S/C19H28N6O3/c1-5-6-23-13(2)14(3)25-15-16(20-18(23)25)21(4)19(27)24(17(15)26)8-7-22-9-11-28-12-10-22/h5-12H2,1-4H3
- InChI Key: VVBYTGZTAPGWGS-UHFFFAOYSA-N
- SMILES: N12C(C)=C(C)N(CCC)C1=NC1=C2C(=O)N(CCN2CCOCC2)C(=O)N1C
1,6,7-trimethyl-3-2-(morpholin-4-yl)ethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2583-0790-5μmol |
1,6,7-trimethyl-3-[2-(morpholin-4-yl)ethyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-32-9 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F2583-0790-20mg |
1,6,7-trimethyl-3-[2-(morpholin-4-yl)ethyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-32-9 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F2583-0790-3mg |
1,6,7-trimethyl-3-[2-(morpholin-4-yl)ethyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-32-9 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F2583-0790-4mg |
1,6,7-trimethyl-3-[2-(morpholin-4-yl)ethyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-32-9 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F2583-0790-30mg |
1,6,7-trimethyl-3-[2-(morpholin-4-yl)ethyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-32-9 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F2583-0790-10mg |
1,6,7-trimethyl-3-[2-(morpholin-4-yl)ethyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-32-9 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F2583-0790-15mg |
1,6,7-trimethyl-3-[2-(morpholin-4-yl)ethyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-32-9 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F2583-0790-1mg |
1,6,7-trimethyl-3-[2-(morpholin-4-yl)ethyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-32-9 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F2583-0790-10μmol |
1,6,7-trimethyl-3-[2-(morpholin-4-yl)ethyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-32-9 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F2583-0790-25mg |
1,6,7-trimethyl-3-[2-(morpholin-4-yl)ethyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-32-9 | 90%+ | 25mg |
$109.0 | 2023-07-28 |
1,6,7-trimethyl-3-2-(morpholin-4-yl)ethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
Additional information on 1,6,7-trimethyl-3-2-(morpholin-4-yl)ethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
Introduction to 1,6,7-trimethyl-3-2-(morpholin-4-yl)ethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 878412-32-9)
1,6,7-trimethyl-3-2-(morpholin-4-yl)ethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 878412-32-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazopyrimidines, which are known for their diverse biological activities and pharmacological properties.
The molecular structure of 1,6,7-trimethyl-3-2-(morpholin-4-yl)ethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is characterized by a central imidazopyrimidine core substituted with various functional groups. The presence of the morpholine ring and the propyl substituent adds to its complexity and contributes to its unique biological profile. The compound's molecular formula is C20H30N6O2, and it has a molecular weight of approximately 390.5 g/mol.
Recent studies have highlighted the potential of 1,6,7-trimethyl-3-2-(morpholin-4-yl)ethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione in various therapeutic areas. One of the most promising applications is in the treatment of neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective effects by modulating specific neurotransmitter systems and reducing oxidative stress in neuronal cells.
In addition to its neuroprotective properties, 1,6,7-trimethyl-3-2-(morpholin-4-yl)ethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has also been investigated for its anti-inflammatory and anti-cancer activities. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce tumor growth in vitro and in vivo models. These findings suggest that it may have potential as a novel therapeutic agent for inflammatory diseases and cancer.
The pharmacokinetic properties of 1,6,7-trimethyl-3-2-(morpholin-4-yl)ethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione have also been studied extensively. Research indicates that it has good oral bioavailability and a favorable pharmacokinetic profile. This makes it an attractive candidate for further development as an orally administered drug. The compound's stability under various conditions has been evaluated to ensure its suitability for pharmaceutical formulations.
Clinical trials are currently underway to assess the safety and efficacy of 1,6,7-trimethyl-3-2-(morpholin-4-y l)ethyl - 8 - propy l - 1 H , 2 H , 3 H , 4 H , 8 H - imidazo [ 1 , 2 - g ] purine - 2 , 4 - dione. Preliminary results from Phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
The synthesis of 1 , 6 , 7 - trimeth yl - 3 - 2 - ( morph olin - 4 - yl ) eth yl - 8 - prop yl - 1 H , 2 H , 3 H , 4 H , 8 H - imidazo [ 1 , 2 - g ] purine - 2 , 4 - dione has been optimized using modern synthetic techniques to improve yield and purity. Various synthetic routes have been explored to enhance the efficiency of the process and reduce costs associated with large-scale production. This is crucial for ensuring that the compound can be manufactured economically for clinical use.
In conclusion,1 , 6 , 7 - trimeth yl - 3 - 2 -( morph olin - 4 - yl ) eth yl - 8 - prop yl - 1 H , 2 H , 3 H , 4 H , 8 H - imidazo [ 1 , 2 - g ] purine - 2 , 4 - dione (CAS No . 878412-3-9)
878412-32-9 (1,6,7-trimethyl-3-2-(morpholin-4-yl)ethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione) Related Products
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)




